6-Aminoindolin-2-one

Catalog No.
S667192
CAS No.
150544-04-0
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminoindolin-2-one

CAS Number

150544-04-0

Product Name

6-Aminoindolin-2-one

IUPAC Name

6-amino-1,3-dihydroindol-2-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11)

InChI Key

OCOCBVKMMMIDLI-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)N)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC1=O

Synthesis

-Aminoindolin-2-one can be synthesized through various methods, including:

  • Reduction of isatin oxime: This method involves the reduction of isatin oxime with a reducing agent like sodium dithionite or zinc in acetic acid. Source: )
  • Reaction of anthranilic acid with formamide: This method involves heating anthranilic acid with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Source: )

Potential Applications

-Aminoindolin-2-one is being investigated for its potential applications in various scientific research fields, including:

  • Medicinal chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties. Source: )
  • Material science: As a precursor for the development of new materials with desirable properties, such as organic light-emitting diodes (OLEDs). Source: )

6-Aminoindolin-2-one is a heterocyclic organic compound with the molecular formula C8H8N2OC_8H_8N_2O. It features an indolin-2-one core structure, which consists of a fused benzene and pyrrole ring, with an amino group at the sixth position. This compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that allow for diverse biological activities and interactions.

, particularly those involving nucleophilic substitutions and electrophilic additions. One significant reaction type is the Mannich reaction, where it can react with imines to form β-amino carbonyl compounds. This reaction is valuable for synthesizing more complex molecules with high stereoselectivity. Additionally, 6-aminoindolin-2-one can undergo acylation and alkylation reactions, enhancing its utility in synthetic organic chemistry .

The biological activity of 6-aminoindolin-2-one has been the subject of research due to its potential therapeutic effects. It has shown promise as an enzyme inhibitor, particularly against various kinases, which are crucial in signaling pathways related to cancer and other diseases. Furthermore, studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological development .

Several synthesis methods have been developed for 6-aminoindolin-2-one:

  • One-Pot Synthesis: A direct method involves the condensation of indole derivatives with isocyanates or amines under basic conditions.
  • Mannich Reaction: This method utilizes formaldehyde and secondary amines to introduce the amino group while forming the indolin-2-one structure.
  • Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of 6-aminoindolin-2-one through ring closure mechanisms .

6-Aminoindolin-2-one has several applications in medicinal chemistry:

  • Drug Development: It serves as a scaffold for designing new pharmaceuticals targeting various diseases, particularly cancer.
  • Biochemical Research: The compound is used in studies examining enzyme inhibition and signal transduction pathways.
  • Synthetic Chemistry: Its reactivity allows it to be utilized in synthesizing other complex organic molecules .

Interaction studies of 6-aminoindolin-2-one reveal its ability to bind with multiple molecular targets. Research indicates that it can interact with specific enzymes and receptors, influencing their activity. For instance, its role as a kinase inhibitor suggests that it can modulate signaling pathways critical in cell proliferation and survival . These interactions are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 6-aminoindolin-2-one, including:

Compound NameStructure CharacteristicsUnique Features
5-AminoindoleIndole core with amino group at position 5Exhibits different biological activities compared to 6-aminoindolin-2-one
Indolin-2-oneLacks amino substitutionServes as a precursor for synthesizing various derivatives
7-AminoindoleIndole core with amino group at position 7May have different receptor interactions compared to 6-aminoindolin-2-one

Uniqueness of 6-Aminoindolin-2-One: Unlike its analogs, 6-aminoindolin-2-one's specific placement of the amino group significantly influences its reactivity and biological profile, making it a unique candidate for drug development and biochemical research .

XLogP3

0.5

Wikipedia

6-Amino-1,3-dihydro-2H-indol-2-one

Dates

Modify: 2023-08-15

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